![molecular formula C23H18Cl2N2O4S B2710337 4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine CAS No. 314748-04-4](/img/structure/B2710337.png)
4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a benzyl group, a dichlorophenoxy group, and an oxazole group. These groups are common in many organic compounds and can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzenesulfonyl and benzyl groups are likely to contribute to the compound’s aromaticity, while the oxazole group could introduce heterocyclic characteristics .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group is often involved in substitution reactions, while the oxazole group can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Synthesis of Triazole Derivatives
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines. This synthesis process included the creation of Schiff base derivatives and Mannich base derivatives, demonstrating a method for generating compounds with potential antimicrobial activities. Some of these newly synthesized compounds showed good to moderate activities against test microorganisms, highlighting the potential for creating effective antimicrobial agents through chemical synthesis (Bektaş et al., 2007).
Quinazolinone Derivatives for Antimicrobial Activity
Another research focus was on synthesizing novel quinazolinone derivatives with antimicrobial properties. This involved preparing specific phenyl-4-methylbenzenesulfonate compounds and reacting them with primary aromatic and heterocyclic amines. These compounds were evaluated for their antimicrobial activities, showcasing a diverse approach to combatting microbial resistance through chemical innovation (Habib et al., 2013).
Chemical Reactions and Molecular Interactions
Nucleophilic Reactions of Benzenesulfonyloxy Compounds
Research on the reactions of 3-benzenesulfonyloxy compounds with nucleophilic reagents revealed insights into the formation of various heterocyclic compounds. This work illustrates the reactivity of such compounds with different nucleophiles, leading to a variety of potential applications in synthesizing novel chemical entities with specific functional properties (Hamby & Bauer, 1987).
Steric Hindrance in Benzenesulfonyl Compounds
Another study focused on synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research not only provided structural characterization of these compounds through X-ray crystallography but also discussed their kinetic behaviors, offering a foundation for understanding how steric effects influence chemical reactivity and potential applications in more complex chemical syntheses (Rublova et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O4S/c24-17-11-12-20(19(25)13-17)30-15-21-27-23(32(28,29)18-9-5-2-6-10-18)22(31-21)26-14-16-7-3-1-4-8-16/h1-13,26H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCHVIMQOHZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


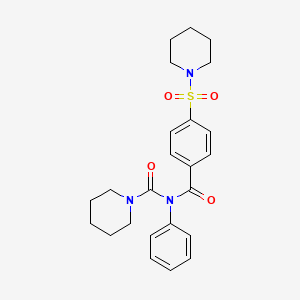
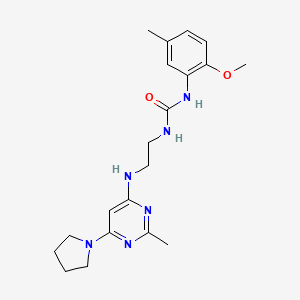
![2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid](/img/structure/B2710260.png)


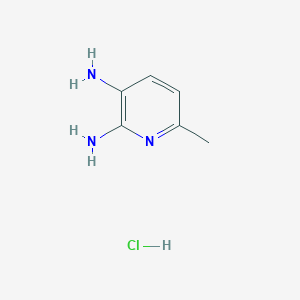
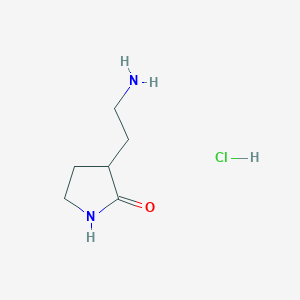
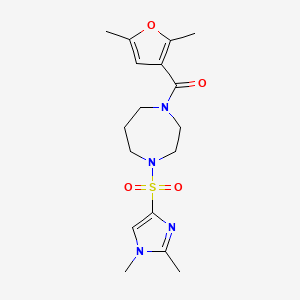
![2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2710268.png)
![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)
![6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2710272.png)
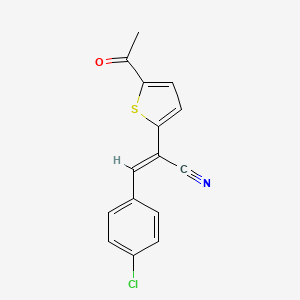
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2710276.png)